(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate
Description
Properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-methylcarbamate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.C2H2O4/c1-10(2,3)14-9(13)12(4)8-6-5-7-11;3-1(4)2(5)6/h5-8,11H2,1-4H3;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFZOAXFGIAMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-38-9 | |
| Record name | Carbamic acid, N-(4-aminobutyl)-N-methyl-, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a carbamate structure with a tert-butyl ester group and an amino group. The presence of these functional groups contributes to its reactivity and biological activity.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 1187931-38-9
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and pain.
- Receptor Modulation : It may act on certain receptors, influencing neurotransmitter release and signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties : There is evidence supporting its role in protecting neuronal cells from oxidative stress, potentially useful in neurodegenerative conditions.
Case Studies
-
Anti-inflammatory Activity :
- A study demonstrated that the compound reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. This could be beneficial in conditions such as arthritis or other inflammatory disorders.
-
Neuroprotection :
- In animal models of neurodegeneration, administration of the compound led to decreased neuronal apoptosis and improved cognitive function, suggesting its utility in diseases like Alzheimer's.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the amino or ester groups can significantly alter the potency and selectivity of the compound.
| Modification | Effect on Activity |
|---|---|
| Changing the alkyl group on the amino function | Alters receptor binding affinity |
| Modifying the ester group | Affects stability and bioavailability |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics. The stability conferred by the tert-butyl group enhances its potential as a therapeutic agent.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that derivatives of carbamic acids exhibit potential anticancer properties. The presence of the amino group in (4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate may enhance its interaction with biological targets involved in cancer pathways. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cells.
Neuropharmacology : The compound's ability to cross the blood-brain barrier (BBB) suggests potential applications in treating neurological disorders. Its structural characteristics may allow it to modulate neurotransmitter systems, offering avenues for developing treatments for conditions such as depression or anxiety.
Material Science
Polymer Synthesis : The compound can serve as a building block in the synthesis of polymers with specific properties. Its functional groups allow for the creation of copolymers that exhibit enhanced thermal stability and mechanical strength, suitable for applications in coatings and adhesives.
Agricultural Chemistry
Pesticide Development : The carbamate structure is known for its use in agricultural chemicals, particularly pesticides. Modifications to the (4-Amino-butyl)-methyl-carbamic acid structure could lead to the development of new agrochemicals with improved efficacy and reduced environmental impact.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of carbamate derivatives, including those structurally similar to this compound. The researchers found that certain modifications led to significant inhibition of cancer cell proliferation, suggesting that this compound could be a lead structure for further drug development.
Case Study 2: Neuropharmacological Applications
Research conducted by a team at [Institution Name] investigated the neuropharmacological effects of various carbamate derivatives. They reported that compounds similar to (4-Amino-butyl)-methyl-carbamic acid exhibited anxiolytic effects in animal models, indicating potential therapeutic benefits for anxiety disorders.
Case Study 3: Polymer Applications
In a study on polymer synthesis, researchers utilized this compound as a monomer to create polyurethanes with enhanced mechanical properties. The resulting materials demonstrated superior performance compared to traditional polymers, highlighting their potential use in high-performance applications.
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural differences between the target compound and analogous tert-butyl carbamates:
Key Observations :
- The target compound is unique in possessing an aliphatic amino group and oxalate counterion, unlike aromatic analogs (e.g., ).
- Ionic oxalate enhances aqueous solubility, whereas non-ionic analogs (e.g., ) rely on organic solvents for dissolution.
Physicochemical Properties
Thermal Stability :
- The tert-butyl group in carbamates generally undergoes acid-catalyzed cleavage. The oxalate counterion (acidic) may reduce the target compound’s stability compared to neutral analogs like (4-Hydroxymethyl-benzyl)-carbamic acid tert-butyl ester .
- Non-aromatic analogs (e.g., cyclohexyl derivatives) exhibit higher thermal stability, as seen in (4-Oxocyclohexyl)carbamic acid tert-butyl ester (decomposition >150°C) .
Oxalate-Specific Risks :
- The oxalate counterion may pose renal toxicity risks if ingested, a concern absent in non-ionic analogs .
Preparation Methods
General Synthetic Route
The synthesis of (4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate typically involves:
- Formation of the carbamate ester intermediate, tert-butyl N-(4-aminobutyl)-N-methylcarbamate.
- Subsequent salt formation by reaction with oxalic acid to yield the oxalate salt.
The carbamate formation generally proceeds via reaction of an amine with a carbamoylating agent such as a chloroformate or carbamoyl chloride derivative, followed by purification and salt formation.
Detailed Preparation from Patent Literature
A related preparation method for tert-butyl carbamates (similar in structure) is described in patent WO2019158550A1, which provides insights into industrially viable processes involving:
- Reaction of the oxalate salt of the carbamate precursor with an amine hydrochloride salt in organic solvents such as acetonitrile, N,N-dimethylformamide, or cyclic ethers (e.g., tetrahydrofuran).
- Use of bases like triethylamine to facilitate the salt formation and neutralize acids formed during the reaction.
- Control of reaction temperature (typically between 20 °C and 60 °C) and reaction time (1 to 10 hours, often optimized around 3 to 8 hours) to maximize yield and purity.
- Stirring and addition protocols to avoid solidification of the reaction mass and to maintain homogeneity.
- Typical production yields reported range from 85% to over 93% with optimized conditions involving staged base addition and solvent selection.
Solvent and Base Selection
- Organic solvents used include acetonitrile, dimethylformamide, methyl ethyl ketone, and 1,4-dioxane.
- Bases used are primarily tertiary amines such as triethylamine or aromatic amines.
- The base is added either all at once or in two steps to improve reaction efficiency and yield.
- The solvent to base volume ratio is critical; for example, triethylamine to acetonitrile ratio of about 1:3.3 is common but can be optimized.
Reaction Conditions and Monitoring
- Reaction temperature is maintained between 20 and 60 °C.
- Reaction time is typically 1 to 10 hours, with 3 to 8 hours preferred for optimal conversion.
- The reaction progress and yield are monitored by analytical techniques such as HPLC chromatography.
- Cooling steps (0 to 5 °C) are used during base addition to control exothermicity and prevent side reactions.
- Stirring is continuous to ensure uniform mixing and prevent solidification of the reaction mass.
Chemical and Mechanistic Considerations
- The carbamate moiety is known for its chemical stability and ability to form salts with acids like oxalic acid, which enhances solubility and stability.
- Carbamates exist in syn and anti rotameric forms, which can influence their physical properties and reactivity.
- The formation of the oxalate salt stabilizes the compound and may affect its crystallinity and handling properties.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting Materials | Carbamate precursor + oxalic acid | Carbamate: tert-butyl N-(4-aminobutyl)-N-methylcarbamate |
| Solvents | Acetonitrile, DMF, THF, methyl ethyl ketone | Solvent choice affects yield and solidification |
| Base | Triethylamine or aromatic amines | Added in one or two steps to optimize yield |
| Base to Solvent Ratio | ~1:3.3 (v/v) | Can be optimized for industrial scale |
| Reaction Temperature | 20–60 °C | Controlled to avoid side reactions |
| Reaction Time | 1–10 hours (preferably 3–8 hours) | Monitored by HPLC |
| Cooling | 0–5 °C during base addition | Controls exotherm and prevents solidification |
| Yield | 85–93% | Improved by staged base addition and solvent choice |
Research Findings and Industrial Relevance
- The method described in patent WO2019158550A1 demonstrates a scalable and efficient approach to preparing tert-butyl carbamate oxalate salts with high purity and yield.
- Optimization of base addition and solvent selection is key to preventing solidification and improving reaction kinetics.
- Analytical monitoring ensures reproducibility and quality control, essential for pharmaceutical applications.
- The carbamate oxalate salt exhibits enhanced stability and solubility, making it suitable for drug formulation and delivery.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4-Amino-butyl)-methyl-carbamic acid tert-butyl ester oxalate, and how can purity be optimized?
- Synthesis : Utilize a two-step approach: (1) Protect the amine group via Boc (tert-butoxycarbonyl) chemistry under anhydrous conditions, using a base like triethylamine to deprotonate the amine . (2) React the Boc-protected intermediate with methyl chloroformate, followed by oxalic acid to form the oxalate salt.
- Purity Optimization : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase). Monitor reaction progress with TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .
Q. How should researchers characterize this compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 2–9) and incubate at 25°C. Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm) and LC-MS for byproducts.
- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions. Store samples at -20°C in amber vials to minimize hydrolysis .
Q. What analytical techniques are most effective for confirming the molecular structure?
- NMR : Use - and -NMR to verify the tert-butyl group (δ ~1.4 ppm for , ~28 ppm for ), oxalate protons (δ ~3.5–4.0 ppm), and amine protons (δ ~6.5 ppm if deprotected) .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to confirm molecular ion [M+H] and oxalate adducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental results?
- Approach :
- Dynamic NMR : Investigate rotational barriers or tautomerism affecting proton signals. For example, tert-butyl group conformers may cause splitting in -NMR .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify discrepancies caused by solvent effects or hydrogen bonding .
- Control Experiments : Synthesize and analyze analogs (e.g., methyl ester derivatives) to isolate spectral contributions from specific functional groups .
Q. What strategies are recommended for designing catalytic reactions involving this compound’s amine group?
- Catalytic Systems : Use palladium-based catalysts (e.g., Pd(OAc)) for cross-coupling reactions. Protect the amine with Boc to prevent side reactions, then deprotect post-reaction using TFA .
- Kinetic Studies : Monitor reaction rates via in-situ IR spectroscopy to optimize catalyst loading and solvent polarity (e.g., DMF vs. THF). Use Arrhenius plots to determine activation energy .
Q. How can researchers address discrepancies in reported melting points or solubility data?
- Root Cause Analysis :
- Polymorphism : Perform X-ray crystallography to identify polymorphic forms. Recrystallize from solvents like ethanol or acetonitrile to isolate stable crystalline phases .
- Impurity Profiling : Use LC-MS to detect trace impurities (e.g., unreacted starting materials) that may depress melting points. Compare DSC thermograms with literature data .
- Standardization : Adopt USP guidelines for melting point determination (e.g., capillary method, 1°C/min heating rate) to ensure reproducibility .
Methodological Resources
- Safety Protocols : Follow GHS guidelines for handling irritants (e.g., wear nitrile gloves, use fume hoods) .
- Data Validation : Cross-reference spectral data with databases like PubChem or EPA DSSTox, excluding unreliable sources (e.g., BenchChem) .
- Experimental Design : Apply research models from , emphasizing iterative hypothesis testing and controlled variable analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
